2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Overview
Description
The compound “2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydrofuran ring and a pyrrolopyrimidine ring. The tetrahydrofuran ring is a five-membered ring with four carbon atoms and one oxygen atom. The pyrrolopyrimidine is a fused ring system with a pyrrole ring (a five-membered ring with two double bonds and one nitrogen atom) and a pyrimidine ring (a six-membered ring with two nitrogen atoms and two double bonds) .Scientific Research Applications
Chemical Synthesis and Compound Development
The compound, known for its complex chemical structure, has been utilized in various chemical synthesis processes. Wang & Gold (2009) detailed a synthetic approach to 7-deazaguanine nucleosides using a Boc protection strategy. This method provides an efficient synthesis route for related compounds, highlighting the compound's role in facilitating diverse chemical syntheses (Wang & Gold, 2009).
Structural Transformation and Derivative Generation
Arán et al. (1984) discussed the thermal aromatization of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles into various derivatives. This process showcases the compound's potential in generating a variety of structurally diverse derivatives through different chemical reactions, emphasizing its versatility in chemical transformations (Arán, Pérez & Soto, 1984).
Antiviral and Antimicrobial Properties
Legraverend et al. (1985) explored carbocyclic analogues of 7-deazaguanosine, demonstrating selective inhibitory activities against HSV1 and HSV2. The study implies the compound's potential in developing antiviral agents, contributing to medical research and therapeutic applications (Legraverend, Ngongo-Tekam, Bisagni & Zerial, 1985). Moreover, Banothu & Bavanthula (2012) synthesized chromeno pyrimidinone derivatives, exhibiting significant antimicrobial activity, indicating its potential in developing new antimicrobial agents (Banothu & Bavanthula, 2012).
Nanocatalyst Synthesis and Application
Ramezanzadeh et al. (2019) reported the synthesis of novel pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives using an imidazolium-based ionic liquid supported on hydroxyapatite encapsulated γ-Fe2O3 nanocatalyst. This showcases the compound's role in the synthesis of advanced materials, contributing to the fields of nanotechnology and catalysis (Ramezanzadeh, Mamaghani, Fallah-Bagher Shaidaei & Sheykhan, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Given the limited information available on this compound, future research could focus on elucidating its synthesis, chemical reactivity, mechanism of action, and physical and chemical properties. Additionally, studies could investigate potential applications for this compound in various fields, such as medicine or materials science .
properties
IUPAC Name |
2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,3H2,(H3,14,15,16,21)/t5-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRQNXWAXWLATA-IOSLPCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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